molecular formula C46H71N11O13 B15137666 OVA-Q4H7 Peptide

OVA-Q4H7 Peptide

Cat. No.: B15137666
M. Wt: 986.1 g/mol
InChI Key: JSPLLEYJDBBPSC-YYSZAHCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The OVA-Q4H7 Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is then subjected to cycles of deprotection and coupling reactions to elongate the peptide chain . The reaction conditions typically involve the use of protected amino acid derivatives, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.

Industrial Production Methods

Industrial production of peptides like OVA-Q4H7 involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is followed by purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

The OVA-Q4H7 Peptide primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial for its biological activity .

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA

    Phosphorylation Reagents: Kinases

    Dephosphorylation Reagents: Phosphatases

Major Products Formed

The primary product formed is the this compound itself. In biological systems, it can form phosphorylated derivatives, which play a role in signal transduction pathways .

Scientific Research Applications

The OVA-Q4H7 Peptide is extensively used in immunological research. It serves as a model antigen for studying T cell responses, thymic selection, and TCR affinity . Its applications include:

Mechanism of Action

The OVA-Q4H7 Peptide exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules, which are then recognized by TCRs on CD8+ T cells. This interaction initiates a cascade of intracellular signaling events, leading to T cell activation and differentiation . The peptide’s affinity for TCRs influences the strength and outcome of the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The OVA-Q4H7 Peptide is unique due to its specific amino acid sequence (SIIQFEHL), which provides a distinct affinity profile for TCRs. This makes it a valuable tool for studying the fine-tuning of TCR responsiveness and thymic selection processes .

Properties

Molecular Formula

C46H71N11O13

Molecular Weight

986.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1

InChI Key

JSPLLEYJDBBPSC-YYSZAHCJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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